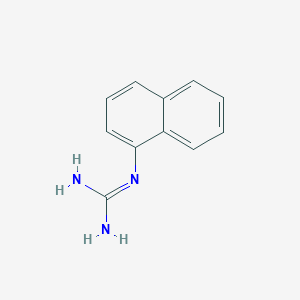

N-Naphthalen-1-ylguanidine

Vue d'ensemble

Description

It is a guanidine derivative with a naphthalene ring attached to its nitrogen atom. This compound is known for its versatility and has been studied for various applications in fields such as pharmaceuticals, organic synthesis, and material science.

Mécanisme D'action

- NNPCN’s primary target is likely a specific protein or enzyme within R. solani. Unfortunately, the exact target hasn’t been explicitly identified in the literature I found .

- At the cellular level, NNPCN-treated R. solani mycelium shows distinct morphological changes:

Target of Action

Biochemical Pathways

Result of Action

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Naphthalen-1-ylguanidine typically involves the reaction of naphthylamine with a guanidine precursor. One common method is the guanylation reaction, where naphthylamine reacts with a guanidine derivative under specific conditions to form the desired compound . Transition-metal-catalyzed guanidine synthesis is also a notable method, which involves the formation of C-N bonds .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic guanylation reactions and tandem catalytic guanylation/cyclization reactions are some of the methods employed in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: N-Naphthalen-1-ylguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the guanidine and naphthalene moieties, which provide multiple reactive sites .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield naphthalen-1-ylguanidine oxides, while substitution reactions can produce various substituted derivatives .

Applications De Recherche Scientifique

Agricultural Applications

Fungicidal Properties:

N-Naphthalen-1-ylguanidine has been investigated for its fungicidal properties. A study highlighted the compound's efficacy against Rhizoctonia solani, a pathogen responsible for various plant diseases. The compound exhibited an inhibition rate of 87.64% at a concentration of 4.25 μg/mL, outperforming traditional fungicides such as 1-methyl-phenazine . The research employed advanced techniques like transcriptome sequencing and molecular docking to elucidate the mechanisms behind its antifungal activity, identifying key genes involved in cell wall and membrane integrity as targets for inhibition .

Biomedical Applications

Therapeutic Potential:

this compound derivatives have shown promise in targeting specific DNA motifs associated with diseases. For instance, research on mismatch-binding ligands has demonstrated that compounds similar to this compound can selectively bind to disease-causing repeat DNA sequences, suggesting potential applications in gene therapy for conditions like Huntington's disease . These compounds may induce contractions of expanded CAG repeats, thereby improving motor functions in preclinical models .

Inhibition of Enzymatic Activity:

Another significant application is the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme linked to various metabolic disorders. Compounds related to this compound have been synthesized to inhibit NAMPT, showcasing their role in regulating cellular energy metabolism and signaling pathways .

Nanotechnology Applications

Polyphenol-Containing Nanoparticles:

this compound is also explored within the context of phenolic-enabled nanotechnology. The compound can be utilized in the synthesis of nanoparticles that exhibit antioxidant and anticancer properties. These nanoparticles are engineered for drug delivery systems, bioimaging, and therapeutic applications due to their biocompatibility and versatile reactivity . Research indicates that such nanoparticles can enhance drug solubility and bioavailability, making them suitable candidates for various biomedical applications .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Agricultural | Effective against Rhizoctonia solani with significant inhibition rates; potential as a novel fungicide. |

| Biomedical | Potential for gene therapy by targeting disease-causing DNA motifs; inhibition of NAMPT enzyme activity. |

| Nanotechnology | Useful in creating polyphenol-containing nanoparticles for drug delivery and therapeutic applications. |

Comparaison Avec Des Composés Similaires

N-Naphthalen-1-ylguanidine can be compared with other guanidine derivatives and naphthalene-containing compounds. Similar compounds include Naphthalen-1-ylphenazine-1-carboxamide and Naphthalen-1-ylphthalamic acid . What sets this compound apart is its unique combination of the guanidine and naphthalene moieties, which confer distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to undergo a variety of chemical reactions and makes it suitable for numerous applications in chemistry, biology, medicine, and industry. Continued research on this compound will likely uncover even more uses and further our understanding of its mechanisms and properties.

Activité Biologique

N-Naphthalen-1-ylguanidine (NGU) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores the biological activity of NGU, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Chemical Formula : CHN

- Molecular Weight : 210.23 g/mol

- Structure : NGU consists of a naphthalene ring attached to a guanidine moiety, which is significant for its biological interactions.

NGU exhibits various biological activities, primarily through its interaction with cellular targets. Research indicates that NGU may inhibit specific enzymes and pathways involved in cell proliferation and apoptosis.

- Antiproliferative Activity : Studies have shown that NGU can induce apoptosis in cancer cells by modulating the expression of proteins involved in cell survival and death. For instance, it has been noted to downregulate Bcl-2 (an anti-apoptotic protein) while upregulating Bax (a pro-apoptotic protein), suggesting a mechanism where NGU promotes apoptosis through mitochondrial pathways .

- Enzyme Inhibition : NGU has been reported to inhibit certain enzymes that are crucial for the metabolism of cancer cells. This inhibition can lead to reduced cell viability and proliferation in various cancer lines .

- Antifungal Properties : Recent studies suggest that NGU exhibits antifungal activity against pathogens such as Rhizoctonia solani. Its mechanism involves disrupting cell wall integrity and affecting metabolic pathways within the fungal cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

Several case studies have investigated the effects of NGU in various biological contexts:

- Cancer Cell Studies : In vitro studies demonstrated that NGU significantly reduced the viability of breast cancer cells (MCF-7) with an IC value in the low micromolar range (0.2 μM). This effect was attributed to its ability to induce apoptosis and alter key signaling pathways associated with cell survival .

- Fungal Pathogen Inhibition : A study focusing on Rhizoctonia solani revealed that NGU exhibited an inhibition rate of 87.64% at a concentration of 4.25 μg/mL. The compound's effectiveness was linked to its ability to damage cell membranes and alter gene expression related to stress responses in fungi .

- Comparative Analysis with Other Compounds : When compared with other guanidine derivatives, NGU showed superior antiproliferative effects against several cancer cell lines, indicating its potential as a lead compound for further development in anticancer therapies .

Propriétés

IUPAC Name |

2-naphthalen-1-ylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H4,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWDYPFBBKWIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328325 | |

| Record name | N-1-naphthylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46273-15-8 | |

| Record name | N-1-naphthylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.